N-(3,5-dimethylphenyl)-N-[(2,5-dimethylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-(3,5-Dimethylphenyl)-N-[(2,5-dimethylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (hereafter referred to as the target compound) is a member of the [1,2,4]triazolo[4,3-a]pyridine sulfonamide family, synthesized via nucleophilic substitution between N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide and 2,5-dimethylbenzyl chloride . This compound is characterized by three methyl groups: one on the triazolo ring (C-3) and two on the aryl substituents (3,5-dimethylphenyl and 2,5-dimethylbenzyl). It exhibits a molecular weight of 434.54 g/mol, a melting point of 195–196°C, and a synthesis yield of 60% . Its structure has been confirmed via $^{1}\text{H}$-NMR, $^{13}\text{C}$-NMR, LC/MS, and elemental analysis .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-[(2,5-dimethylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-16-8-9-19(4)21(12-16)15-28(22-13-17(2)11-18(3)14-22)31(29,30)23-7-6-10-27-20(5)25-26-24(23)27/h6-14H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSGYSRDJHJSPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-N-[(2,5-dimethylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting relevant data.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring fused with a pyridine system and a sulfonamide group. Its molecular formula is with notable functional groups that contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of the triazole and sulfonamide moieties is crucial for enhancing anticancer activity:
- IC50 Values : Compounds related to this structure have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) .
Antidiabetic Effects
Compounds with similar pharmacophores have also been investigated for their antidiabetic potential. For example, certain derivatives have been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic models .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been well-documented. Studies indicate that compounds with triazole rings exhibit activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of several triazole-based compounds, including derivatives of the target compound. The results showed that modifications in the phenyl groups significantly affected cytotoxicity:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 15 | Apoptosis induction |
| Compound B | MCF-7 | 20 | Cell cycle arrest |
This indicates that structural variations play a critical role in determining biological activity .
Case Study 2: Antidiabetic Properties
Another investigation focused on the antidiabetic effects of similar compounds. The study revealed that specific substitutions on the triazole ring led to enhanced insulin sensitivity in diabetic rats:
| Compound | Dose (mg/kg) | Blood Glucose Reduction (%) |
|---|---|---|
| Compound C | 50 | 30 |
| Compound D | 100 | 45 |
These findings suggest potential therapeutic applications in managing diabetes .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and glucose metabolism.
- Receptor Modulation : The sulfonamide group may facilitate interactions with specific receptors involved in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides
Key Observations
Substituent Effects on Physicochemical Properties :
- Melting Points : The target compound (195–196°C) exhibits a significantly higher melting point than 8a (160–162°C), likely due to enhanced crystallinity from symmetrical dimethyl groups on both aryl rings .
- Molecular Weight : Despite similar core structures, the target compound and 8a have nearly identical molecular weights (434.54 vs. 434.84 g/mol). This is attributed to 8a’s chlorine and fluorine atoms compensating for the target compound’s additional methyl groups .
- Lipophilicity : The dimethyl and methyl substituents in the target compound increase hydrophobicity compared to 8a’s halogenated groups, which may influence membrane permeability in biological systems .
Comparison with Fluorinated Analogs :
- The compound from (C${21}$H${17}$F$3$N$4$O$_2$S) incorporates ethyl and fluorine substituents, resulting in a higher molecular weight (446.44 g/mol). Fluorine atoms may enhance metabolic stability and target binding via electronegative interactions, while the ethyl group could increase lipophilicity compared to the target compound’s methyl group .
Structural and Functional Implications
- In contrast, 8a’s 3-chlorobenzyl and 3,5-difluorophenyl groups introduce electron-withdrawing effects, which might alter electronic distribution in the sulfonamide moiety .
- Triazolo Ring Modifications: The 3-methyl group on the triazolo ring (target compound) vs. hydrogen (8a) or ethyl ( compound) influences steric bulk and electronic effects. Methyl groups typically enhance stability, whereas ethyl groups may improve solubility in nonpolar matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
